![molecular formula C14H13ClN2O B12108398 2-amino-N-(3-chlorobenzyl)benzamide](/img/structure/B12108398.png)
2-amino-N-(3-chlorobenzyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-(3-chlorobenzyl)benzamide can be achieved through several methods. One common synthetic route involves the reaction of 3-chlorobenzylamine with 2-aminobenzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain pure this compound .
Chemical Reactions Analysis
2-amino-N-(3-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Antioxidant and Antibacterial Properties
Research indicates that compounds structurally similar to 2-amino-N-(3-chlorobenzyl)benzamide exhibit notable antioxidant and antibacterial activities. For instance, studies have shown that these compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses, suggesting their potential use in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Recent investigations have highlighted the cytotoxic effects of benzamide derivatives, including this compound, against various cancer cell lines. For example, compounds derived from similar structures demonstrated enhanced potency against breast cancer cell lines compared to standard treatments like cisplatin . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents.
Therapeutic Applications
Inflammatory Diseases
Given its ability to modulate inflammatory pathways, this compound may find applications in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. The inhibition of specific enzymes or receptors involved in inflammation could lead to novel therapeutic strategies.
Antimicrobial Applications
The compound's antibacterial properties suggest potential applications in developing new antimicrobial agents. Its effectiveness against various bacterial strains positions it as a candidate for addressing antibiotic resistance issues prevalent in modern medicine .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally related compounds can be insightful. Below is a table summarizing some key characteristics:
Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µM) | Notable Features |
---|---|---|---|
This compound | TBD | TBD | Potential anti-inflammatory properties |
2-amino-1,4-naphthoquinone-benzamide | 0.4 | 1.27 | Highly potent against breast cancer |
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | 5.85 | Varies | Targeting dihydrofolate reductase |
Case Studies and Research Findings
Several studies have documented the efficacy of benzamide derivatives in various applications:
- Cytotoxicity Studies : A study demonstrated that certain benzamide derivatives exhibited IC50 values significantly lower than that of cisplatin against MDA-MB-231 cells, indicating their potential as effective anticancer agents .
- Antimicrobial Efficacy : In antimicrobial screening, compounds with similar structures showed substantial activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorobenzyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-amino-N-(3-chlorobenzyl)benzamide can be compared with other similar compounds such as:
2-amino-N-(4-chlorobenzyl)benzamide: This compound has a similar structure but with a chlorine atom at the 4-position instead of the 3-position.
2-amino-N-(3-methylbenzyl)benzamide: This compound has a methyl group instead of a chlorine atom at the 3-position.
2-amino-N-(3-fluorobenzyl)benzamide: This compound has a fluorine atom at the 3-position instead of a chlorine atom.
Biological Activity
2-amino-N-(3-chlorobenzyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H12ClN2O
- Molecular Weight : 248.7 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the results.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound have demonstrated significant antimicrobial properties. For instance, studies on related compounds have shown potent inhibitory effects against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Cytotoxicity
The cytotoxic activity of benzamide derivatives has been explored extensively. For example, a study reported that certain synthesized analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin against cancer cell lines . While specific data for this compound is limited, its structural characteristics suggest potential as an anticancer agent.
The proposed mechanism of action for compounds like this compound involves interaction with cellular targets such as enzymes or nucleic acids. These interactions can disrupt essential cellular processes, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Study: Antiparasitic Activity
In a study focused on optimizing compounds for antimalarial activity, modifications to the benzamide structure were found to enhance efficacy against Plasmodium falciparum. The incorporation of polar functionalities improved solubility and metabolic stability, suggesting that similar strategies could be applied to this compound for enhanced biological activity .
Table: Comparison of Biological Activities
Properties
Molecular Formula |
C14H13ClN2O |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13ClN2O/c15-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)16/h1-8H,9,16H2,(H,17,18) |
InChI Key |
GQNVUHVSUQXDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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